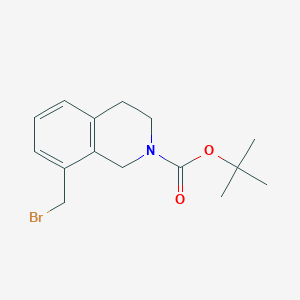

tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tert-butyl group, a bromomethyl group, and a 3,4-dihydro-1H-isoquinoline-2-carboxylate group. The tert-butyl group is a common structural motif in organic chemistry, featuring a central carbon atom bonded to three methyl groups . The bromomethyl group is a carbon atom bonded to a bromine atom and a hydrogen atom, acting as a functional group in organic synthesis . The 3,4-dihydro-1H-isoquinoline-2-carboxylate group is a bicyclic structure with a carboxylate functionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The carboxylate group could participate in various reactions such as esterification or amidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromomethyl group could increase its molecular weight and polarity .Scientific Research Applications

Antimalarial Drug Development

The compound N-tert-butyl isoquine (GSK369796), a derivative within the same chemical family as tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, was identified as a promising antimalarial drug candidate. This molecule was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, showcasing the potential of tert-butyl isoquinoline derivatives in medicinal chemistry for developing affordable and effective antimalarial therapies (O’Neill et al., 2009).

Advanced Organic Synthesis Techniques

The use of tert-butyl isoquinoline derivatives, akin to this compound, has been explored in the context of palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp^2 and sp^3 C-H bonds. This research highlights the compound's utility in facilitating organic synthesis processes, enabling the functionalization of amine and carboxylic acid derivatives under mild conditions (Nadres et al., 2013).

Corrosion Inhibition

Research into novel 8-hydroxyquinoline derivatives, which are structurally related to this compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These studies underscore the potential of tert-butyl isoquinoline derivatives in materials science, specifically for protecting metals against corrosion (Faydy et al., 2019).

Isoquinoline Synthesis

A method involving catalytic enolate arylation followed by in situ functionalization has been developed to synthesize substituted isoquinolines, including tert-butyl isoquinoline derivatives. This modular approach offers a versatile pathway to isoquinoline synthesis, highlighting the compound's role in facilitating complex organic reactions and the production of pharmacologically relevant structures (Pilgrim et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSHAOIURYKAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2846429.png)

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2846434.png)

![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)